Enpp-1-IN-11

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

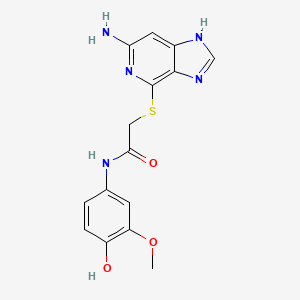

Molecular Formula |

C15H15N5O3S |

|---|---|

Molecular Weight |

345.4 g/mol |

IUPAC Name |

2-[(6-amino-1H-imidazo[4,5-c]pyridin-4-yl)sulfanyl]-N-(4-hydroxy-3-methoxyphenyl)acetamide |

InChI |

InChI=1S/C15H15N5O3S/c1-23-11-4-8(2-3-10(11)21)19-13(22)6-24-15-14-9(17-7-18-14)5-12(16)20-15/h2-5,7,21H,6H2,1H3,(H2,16,20)(H,17,18)(H,19,22) |

InChI Key |

DPMUHFLMJDLLNY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)NC(=O)CSC2=C3C(=CC(=N2)N)NC=N3)O |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of ENPP-1-IN-11: A Technical Guide to a Novel STING Pathway Modulator

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) has emerged as a critical negative regulator of the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway, a key component of the innate immune system. By hydrolyzing the STING agonist 2'3'-cyclic GMP-AMP (2'3'-cGAMP), ENPP1 dampens anti-tumor immune responses. ENPP-1-IN-11 is a potent and selective small molecule inhibitor of ENPP1, designed to block this hydrolysis and thereby unleash the therapeutic potential of STING activation in cancer immunotherapy. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams.

Core Mechanism of Action

This compound functions as a competitive inhibitor of the ENPP1 enzyme.[1] Its primary mechanism is the blockade of the enzymatic hydrolysis of extracellular 2'3'-cGAMP.[2] In the tumor microenvironment (TME), cancer cells can release 2'3'-cGAMP in response to cellular stress and DNA damage. This extracellular 2'3'-cGAMP acts as a paracrine signaling molecule, activating the STING pathway in adjacent immune cells, particularly dendritic cells (DCs) and macrophages. STING activation leads to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines, which in turn promote the recruitment and activation of cytotoxic T lymphocytes (CTLs) that can recognize and eliminate cancer cells.

ENPP1, which is often overexpressed on the surface of cancer cells, acts as an immune checkpoint by degrading extracellular 2'3'-cGAMP, thus preventing this anti-tumor immune cascade.[2] By inhibiting ENPP1, this compound protects extracellular 2'3'-cGAMP from degradation, leading to its accumulation in the TME and sustained STING-dependent immune activation. This transforms an immunologically "cold" tumor microenvironment, devoid of immune cells, into a "hot" one that is responsive to immunotherapy.

Beyond 2'3'-cGAMP, ENPP1 also hydrolyzes other substrates, most notably ATP, to produce AMP. AMP is subsequently converted to the immunosuppressive molecule adenosine by CD73. By inhibiting ENPP1, this compound may also modulate the purinergic signaling pathway, further contributing to a more favorable anti-tumor immune environment.

Quantitative Data

The following table summarizes the key quantitative parameters for this compound and related compounds, providing a comparative overview of their potency and activity.

| Compound | Target | Assay Type | Potency (Kᵢ) | Potency (IC₅₀) | Cell-based Potency (EC₅₀) | Reference |

| This compound (compound 23) | ENPP1 | Enzymatic Inhibition | 45 nM | - | - | [1] |

| STF-1623 | ENPP1 | Enzymatic Inhibition | 16 nM (Kᵢ,app) | - | - | [3] |

| SR-8314 | ENPP1 | Enzymatic Inhibition | 79 nM | - | - | [3] |

| ZXP-8202 | ENPP1 | Cell-based Assay | - | - | 20 nM | [3] |

| ZX-8177 | ENPP1 | Enzymatic Inhibition | - | 9.5 nM | - | [3] |

Signaling Pathway Diagram

The following diagram illustrates the cGAS-STING signaling pathway and the mechanism of action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of this compound.

ENPP1 Enzymatic Inhibition Assay (Colorimetric)

This assay measures the ability of an inhibitor to block the hydrolysis of a synthetic substrate by ENPP1.

Materials:

-

Recombinant Human ENPP1

-

p-Nitrophenyl-5'-thymidine monophosphate (pNP-TMP) as substrate

-

Assay Buffer: 50 mM Tris-HCl (pH 9.0), 1 mM MgCl₂, 0.1 mg/mL BSA

-

Stop Solution: 0.2 M NaOH

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a solution of recombinant human ENPP1 in assay buffer.

-

Prepare serial dilutions of this compound in assay buffer.

-

To each well of a 96-well plate, add the ENPP1 solution and the inhibitor solution (or vehicle control).

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding the pNP-TMP substrate to each well.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Stop the reaction by adding the stop solution to each well.

-

Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced.

-

Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

ENPP1-Mediated 2'3'-cGAMP Hydrolysis Assay

This assay directly measures the inhibition of the hydrolysis of the natural substrate, 2'3'-cGAMP.

Materials:

-

Recombinant Human ENPP1

-

2'3'-cGAMP

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM CaCl₂, 0.1 mg/mL BSA

-

Detection Reagent (e.g., AMP/GMP-Glo™ Assay)

-

96-well white microplate

-

Luminometer

Procedure:

-

Prepare a solution of recombinant human ENPP1 in assay buffer.

-

Prepare serial dilutions of this compound in assay buffer.

-

To each well of a 96-well plate, add the ENPP1 solution and the inhibitor solution (or vehicle control).

-

Initiate the reaction by adding 2'3'-cGAMP to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction and detect the amount of AMP and GMP produced using a suitable detection reagent according to the manufacturer's protocol.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of inhibition and determine the IC₅₀ or Kᵢ value.

STING Activation Assay in THP-1 Cells

This cell-based assay assesses the ability of an ENPP1 inhibitor to enhance STING signaling in the presence of extracellular cGAMP.

Materials:

-

THP-1 cells (human monocytic cell line)

-

RPMI-1640 medium supplemented with 10% FBS and antibiotics

-

2'3'-cGAMP

-

This compound

-

Lipofectamine 2000 (for cGAMP transfection as a positive control)

-

ELISA kit for human IFN-β

-

96-well cell culture plate

Procedure:

-

Seed THP-1 cells in a 96-well plate and differentiate them into macrophage-like cells using PMA (phorbol 12-myristate 13-acetate) for 24-48 hours.

-

Remove the PMA-containing medium and replace it with fresh medium.

-

Treat the cells with serial dilutions of this compound for 1-2 hours.

-

Add a fixed concentration of extracellular 2'3'-cGAMP to the wells. Include a positive control with transfected 2'3'-cGAMP and a negative control with no treatment.

-

Incubate the cells for 24 hours.

-

Collect the cell culture supernatant.

-

Measure the concentration of IFN-β in the supernatant using an ELISA kit according to the manufacturer's instructions.

-

Analyze the dose-dependent increase in IFN-β production in the presence of this compound and extracellular cGAMP.

Experimental Workflow Diagrams

The following diagrams illustrate the workflows for the key experiments described above.

Conclusion

This compound represents a promising therapeutic agent that targets a key immune checkpoint in the tumor microenvironment. Its ability to potently and selectively inhibit ENPP1 leads to the restoration of STING signaling, thereby promoting a robust anti-tumor immune response. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers working to advance our understanding and application of ENPP1 inhibitors in cancer immunotherapy. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this compound in various cancer models.

References

An In-depth Technical Guide to the ENPP1 Inhibitor: ENPP-1-IN-11

This guide provides a comprehensive overview of the function, mechanism of action, and preclinical data associated with ENPP-1-IN-11, a potent small molecule inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1). It is intended for researchers, scientists, and drug development professionals working in oncology and immunology.

Introduction to ENPP1

Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) is a type II transmembrane glycoprotein that plays a crucial role in various physiological and pathological processes.[1][2] Its primary enzymatic function is the hydrolysis of extracellular nucleotides, most notably adenosine triphosphate (ATP) and 2'3'-cyclic GMP-AMP (cGAMP).[3][4]

Key Functions of ENPP1:

-

Regulation of Mineralization: By hydrolyzing extracellular ATP to adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi), ENPP1 is a central regulator of bone and cartilage development. PPi is a potent inhibitor of hydroxyapatite formation, and its production by ENPP1 prevents soft tissue calcification.[2][5][6] Dysregulation of this function is linked to mineralization disorders like Generalized Arterial Calcification of Infancy (GACI).[7]

-

Modulation of Insulin Signaling: ENPP1 can interact with the insulin receptor, and its overexpression has been associated with insulin resistance.[1][5]

-

Immune Regulation via the cGAS-STING Pathway: A critical, more recently discovered role of ENPP1 is its function as a negative regulator of the innate immune system.[1] ENPP1 is the primary enzyme responsible for hydrolyzing extracellular 2'3'-cGAMP, a key signaling molecule that activates the Stimulator of Interferon Genes (STING) pathway.[1][8][9] By degrading cGAMP, ENPP1 acts as an innate immune checkpoint, dampening anti-tumor immune responses.[6][8][9]

The cGAS-STING Pathway and ENPP1's Regulatory Role

The cGAS-STING pathway is a critical component of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral infection or cellular damage.

Pathway Activation:

-

Sensing: Cyclic GMP-AMP synthase (cGAS) binds to cytosolic dsDNA.[1][6]

-

Second Messenger Synthesis: Upon binding dsDNA, cGAS catalyzes the synthesis of the second messenger 2'3'-cGAMP from ATP and GTP.[1][6]

-

STING Activation: cGAMP binds to the STING protein, which is anchored to the endoplasmic reticulum (ER).[10]

-

Downstream Signaling: This binding event induces a conformational change in STING, leading to its translocation and the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates Interferon Regulatory Factor 3 (IRF3).[10]

-

Immune Response: Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of type I interferons (IFNs) and other pro-inflammatory cytokines, mounting a potent anti-viral or anti-tumor immune response.[1]

ENPP1's role as an immune checkpoint stems from its ability to hydrolyze cGAMP that has been exported from tumor cells into the extracellular space. This extracellular cGAMP is a critical immunotransmitter that can be taken up by neighboring immune cells, such as dendritic cells, to activate STING in a paracrine manner, thereby propagating the anti-tumor signal.[8] By degrading this signal, ENPP1 effectively suppresses anti-tumor immunity within the tumor microenvironment (TME).[6][8][11]

References

- 1. mdpi.com [mdpi.com]

- 2. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ectonucleotide pyrophosphatase/phosphodiesterase 1 - Wikipedia [en.wikipedia.org]

- 4. What are the therapeutic applications for ENPP1 inhibitors? [synapse.patsnap.com]

- 5. ENPP1 gene: MedlinePlus Genetics [medlineplus.gov]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. Inhibition of Vascular Smooth Muscle Cell Proliferation by ENPP1: The Role of CD73 and the Adenosine Signaling Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. ENPP1 is an innate immune checkpoint of the anticancer cGAMP-STING pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. aacrjournals.org [aacrjournals.org]

The Discovery and Synthesis of Enpp-1-IN-11: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Discovery, Synthesis, and Biological Evaluation of the Potent ENPP1 Inhibitor, Enpp-1-IN-11.

Introduction

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical regulator in various physiological and pathological processes. It is a type II transmembrane glycoprotein that hydrolyzes extracellular nucleotides, most notably adenosine triphosphate (ATP) and the cyclic dinucleotide 2'3'-cyclic GMP-AMP (cGAMP). Through its enzymatic activity, ENPP1 plays a pivotal role in modulating purinergic signaling, bone mineralization, and innate immunity. Of particular interest to the field of oncology is its role as a negative regulator of the cGAS-STING (cyclic GMP-AMP synthase - stimulator of interferon genes) pathway. By degrading cGAMP, ENPP1 dampens the innate immune response to tumor-derived DNA, thereby promoting an immunosuppressive tumor microenvironment. This has positioned ENPP1 as a compelling target for cancer immunotherapy.

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, a novel and potent small molecule inhibitor of ENPP1. This compound was identified as compound 23 in a study by Gangar M, et al., which focused on the design and development of non-nucleotidic thioguanine-based ENPP1 inhibitors for cancer immunotherapy. This document will detail the quantitative data, experimental protocols, and relevant signaling pathways associated with this compound, serving as a valuable resource for researchers in the field of drug discovery and development.

Data Presentation

The following tables summarize the key quantitative data for this compound and the lead compound from the same study, compound 43, for comparative purposes.

Table 1: In Vitro Potency and Selectivity

| Compound | Target | Ki (nM) |

| This compound (Compound 23) | ENPP1 | 45 |

| Compound 43 | ENPP1 | 41 |

Table 2: Pharmacokinetic Properties of this compound in Female BALB/c Mice

| Parameter | Value |

| Clearance (CL) (mL/min/kg) | Low |

| Plasma Stability (Human and Mouse) | Good |

Note: Specific numerical values for clearance and plasma stability were not publicly available in the referenced materials and are qualitatively described as "low" and "good" respectively in the source. For precise values, consulting the full scientific publication is recommended.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in the synthesis and evaluation of this compound. These protocols are based on the information available in the primary research article by Gangar M, et al.

Synthesis of this compound (Compound 23)

The synthesis of this compound (2-((2-amino-7H-purin-6-yl)thio)-N-(4-hydroxy-3-methoxyphenyl)acetamide) is a multi-step process. A generalized synthetic scheme is provided below. For detailed reaction conditions, purification methods, and characterization data, it is imperative to consult the supplementary information of the primary publication.

General Synthetic Scheme:

-

Starting Materials: Commercially available 6-chloro-9H-purin-2-amine and 2-mercaptoacetic acid.

-

Step 1: Thioether Formation. 6-chloro-9H-purin-2-amine is reacted with 2-mercaptoacetic acid in the presence of a suitable base (e.g., sodium hydride) in an appropriate solvent (e.g., dimethylformamide) to form (2-amino-9H-purin-6-yl)thio)acetic acid.

-

Step 2: Amide Coupling. The resulting carboxylic acid is then coupled with 4-amino-2-methoxyphenol using a standard peptide coupling reagent (e.g., HATU or HBTU) and a base (e.g., DIPEA) in a suitable solvent (e.g., DMF) to yield the final product, this compound.

-

Purification: The final compound is purified using techniques such as column chromatography or recrystallization.

Biochemical Assay: ENPP1 Inhibition

The inhibitory potency of this compound against ENPP1 was determined using an in vitro enzymatic assay.

-

Enzyme: Recombinant human ENPP1.

-

Substrate: A suitable substrate for ENPP1, such as p-nitrophenyl 5'-thymidine monophosphate (p-Nph-5'-TMP) or a fluorescently labeled substrate. The hydrolysis of the substrate leads to a detectable signal (e.g., colorimetric or fluorescent).

-

Assay Buffer: A buffer solution maintaining a physiological pH (e.g., pH 7.4) and containing necessary cofactors for ENPP1 activity (e.g., zinc and calcium ions).

-

Procedure:

-

Recombinant ENPP1 is pre-incubated with varying concentrations of this compound in the assay buffer.

-

The enzymatic reaction is initiated by the addition of the substrate.

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

-

The reaction is stopped, and the product formation is quantified using a plate reader.

-

The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is determined by plotting the enzyme activity against the inhibitor concentration. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

-

Cellular Assay: STING Activation in THP-1 Cells

The ability of this compound to enhance STING signaling was assessed in a cell-based assay using the human monocytic cell line THP-1, which endogenously expresses the components of the cGAS-STING pathway.

-

Cell Line: THP-1 cells.

-

Stimulus: A STING agonist, such as 2'3'-cGAMP.

-

Readout: Measurement of the expression of STING-dependent downstream targets, such as interferon-β (IFN-β) or other interferon-stimulated genes (ISGs). This can be quantified by methods like quantitative PCR (qPCR) for mRNA levels or ELISA for protein levels.

-

Procedure:

-

THP-1 cells are seeded in a multi-well plate.

-

The cells are treated with a fixed concentration of a STING agonist (e.g., 2'3'-cGAMP) in the presence of varying concentrations of this compound.

-

A control group is treated with the STING agonist alone.

-

The cells are incubated for a specific duration to allow for STING activation and downstream gene expression.

-

The cells are then lysed, and RNA is extracted for qPCR analysis of IFN-β and other ISG expression levels, or the supernatant is collected for ELISA-based measurement of secreted IFN-β.

-

The potentiation of STING signaling by this compound is determined by the fold-increase in the expression of the target genes compared to the control group.

-

In Vivo Efficacy Studies

The anti-tumor efficacy of ENPP1 inhibitors is typically evaluated in syngeneic mouse tumor models.

-

Animal Model: Immunocompetent mice (e.g., BALB/c or C57BL/6) bearing tumors derived from a syngeneic cancer cell line (e.g., CT26 colon carcinoma or 4T1 breast cancer).

-

Treatment: this compound administered via a suitable route (e.g., oral gavage or intraperitoneal injection) at various doses and schedules.

-

Endpoints:

-

Tumor growth inhibition: Tumor volume is measured regularly throughout the study.

-

Survival analysis: The overall survival of the treated animals is monitored.

-

Immunophenotyping: Tumors and lymphoid organs are harvested at the end of the study to analyze the immune cell populations by flow cytometry.

-

-

Procedure:

-

Tumor cells are implanted into the mice.

-

Once the tumors reach a palpable size, the mice are randomized into different treatment groups (vehicle control, this compound monotherapy, and potentially combination therapy with other immunotherapies like anti-PD-1).

-

The treatments are administered as per the defined schedule.

-

Tumor growth and the health of the animals are monitored regularly.

-

At the end of the study, the tumors and other relevant tissues are collected for further analysis.

-

Mandatory Visualization

The following diagrams illustrate the key signaling pathways and a general experimental workflow related to the action of this compound.

Caption: The cGAS-STING signaling pathway and the inhibitory role of this compound.

Caption: The role of ENPP1 in ATP hydrolysis and adenosine-mediated immunosuppression.

Caption: General experimental workflow for the evaluation of this compound.

ENPP1 Target Validation in Oncology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical innate immune checkpoint in the tumor microenvironment. Its primary role in oncology is the hydrolysis of the cyclic dinucleotide 2'3'-cyclic GMP-AMP (cGAMP), a key second messenger that activates the STING (Stimulator of Interferon Genes) pathway. By degrading extracellular cGAMP, ENPP1 effectively dampens the anti-tumor immune response, leading to immune evasion.[1][2] Overexpression of ENPP1 is correlated with poor prognosis in various cancers, including breast, lung, and bladder cancer.[1][3][4] Consequently, inhibition of ENPP1 represents a promising therapeutic strategy to restore STING-mediated anti-tumor immunity. This guide provides a comprehensive overview of the target validation for ENPP1 in oncology, including its mechanism of action, preclinical and clinical data for leading inhibitors, and detailed experimental protocols.

The Role of ENPP1 in the cGAS-STING Pathway

The cGAS-STING pathway is a crucial component of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), a danger signal often present in cancer cells due to genomic instability.

Signaling Pathway Overview:

-

dsDNA Sensing: Cytosolic dsDNA binds to and activates cyclic GMP-AMP synthase (cGAS).

-

cGAMP Synthesis: Activated cGAS catalyzes the synthesis of 2'3'-cGAMP from ATP and GTP.

-

STING Activation: cGAMP binds to STING, an endoplasmic reticulum-resident protein, inducing its conformational change and translocation to the Golgi apparatus.

-

Downstream Signaling: Activated STING recruits and activates TBK1 (TANK-binding kinase 1), which in turn phosphorylates IRF3 (interferon regulatory factor 3).

-

Type I Interferon Production: Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of type I interferons (IFN-α and IFN-β).

-

Anti-Tumor Immunity: Type I interferons promote the recruitment and activation of dendritic cells (DCs), natural killer (NK) cells, and cytotoxic T lymphocytes (CTLs), leading to a robust anti-tumor immune response.

ENPP1 acts as a negative regulator of this pathway by hydrolyzing extracellular cGAMP, thereby preventing the activation of STING in bystander immune cells within the tumor microenvironment.[1][5] Inhibition of ENPP1 preserves extracellular cGAMP, leading to enhanced STING signaling and anti-tumor immunity.

References

- 1. researchgate.net [researchgate.net]

- 2. [PDF] A syngeneic MC38 orthotopic mouse model of colorectal cancer metastasis | Semantic Scholar [semanticscholar.org]

- 3. A syngeneic MC38 orthotopic mouse model of colorectal cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2.5. Tumor Growth Inhibition Experiments [bio-protocol.org]

- 5. 4T1 syngeneic mouse model with resection and vaccination [bio-protocol.org]

In Vitro Characterization of a Novel ENPP1 Inhibitor: Enpp1-IN-X

This technical guide provides a comprehensive overview of the in vitro characterization of Enpp1-IN-X, a novel inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1). This document is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of ENPP1 inhibitors.

ENPP1 is a type II transmembrane glycoprotein that plays a critical role in various physiological and pathological processes. It functions as a key regulator of extracellular nucleotide metabolism, hydrolyzing substrates such as adenosine triphosphate (ATP) and 2'3'-cyclic GMP-AMP (2'3'-cGAMP).[1][2] By degrading 2'3'-cGAMP, ENPP1 acts as a negative regulator of the cGAS-STING (cyclic GMP-AMP synthase - stimulator of interferon genes) pathway, a critical component of the innate immune system.[3][4][5] Inhibition of ENPP1 can enhance STING signaling, promoting anti-tumor immunity.[1][4] Additionally, ENPP1's hydrolysis of ATP to AMP contributes to the production of adenosine, an immunosuppressive molecule in the tumor microenvironment.[2][5]

Biochemical Characterization

The initial in vitro characterization of Enpp1-IN-X involves assessing its direct inhibitory activity on the ENPP1 enzyme. This is typically achieved through biochemical assays using purified recombinant ENPP1.

Data Presentation: Biochemical Activity of Enpp1-IN-X

| Assay Type | Substrate | Enpp1-IN-X IC50 (nM) |

| Biochemical Activity | 2'3'-cGAMP | 15.2 |

| Biochemical Activity | ATP | 25.8 |

| Biochemical Activity | pNP-TMP | 18.5 |

Experimental Protocol: Enzyme-Based ENPP1 Inhibitory Assay

This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound against ENPP1.

Materials:

-

Recombinant human soluble ENPP1

-

Assay buffer: 50 mM Tris-HCl (pH 9.0), 1 mM CaCl₂, 200 µM ZnCl₂

-

Substrate: p-nitrophenyl 5'-thymidine monophosphate (pNP-TMP)

-

Test compound (Enpp1-IN-X) dissolved in DMSO

-

96-well microplate

-

Plate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare a serial dilution of Enpp1-IN-X in DMSO.

-

In a 96-well plate, add the test compound to the assay buffer. The final DMSO concentration should be kept constant across all wells (e.g., 1%).

-

Add 20 ng of recombinant human soluble ENPP1 to each well.

-

Incubate the plate at 37°C for 10 minutes.

-

Initiate the enzymatic reaction by adding 200 µM of the substrate pNP-TMP.

-

Incubate the reaction at 37°C for 30 minutes.

-

Measure the production of p-nitrophenol by reading the absorbance at 405 nm.

-

For blank controls, the enzyme is added at the end of the reaction, just before reading the absorbance.

-

Calculate the percent inhibition for each concentration of Enpp1-IN-X and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Characterization

To assess the activity of Enpp1-IN-X in a more physiologically relevant context, cell-based assays are employed. These assays measure the inhibitor's ability to block ENPP1 activity on the surface of cancer cells.

Data Presentation: Cellular Activity of Enpp1-IN-X

| Cell Line | Assay Type | Enpp1-IN-X IC50 (nM) |

| MDA-MB-231 | Cellular ENPP1 Inhibition | 73.2 |

| 4T1 | Cellular ENPP1 Inhibition | 85.5 |

Experimental Protocol: Cellular ENPP1 Enzymatic Inhibition Assay

This protocol describes a method to measure the inhibitory effect of a compound on ENPP1 in a cellular context.

Materials:

-

MDA-MB-231 or other cancer cell lines expressing ENPP1

-

96-well tissue culture plate

-

Cell culture medium

-

D-Hanks' Balanced Salt Solution (D-HBSS)

-

Substrate: p-nitrophenyl 5'-thymidine monophosphate (pNP-TMP)

-

Test compound (Enpp1-IN-X) dissolved in DMSO

-

Plate reader capable of measuring absorbance at 405 nm

Procedure:

-

Seed 1.0 × 10⁴ cells/well in a 96-well microplate and incubate overnight at 37°C in a 5% CO₂ incubator.

-

Wash the cells twice with 100 µL of D-HBSS.

-

Add 80 µL of fresh D-HBSS to each well.

-

Add 10 µL of the test compound (Enpp1-IN-X) or DMSO (vehicle control) to the respective wells.

-

Add 10 µL of 2 mM pNP-TMP to each well for a final concentration of 200 µM.

-

Incubate the plate at 37°C for 4 hours.

-

Measure the amount of released p-nitrophenolate by reading the absorbance at 405 nm.

-

Calculate the percent inhibition and determine the IC50 value.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways involving ENPP1 and a typical experimental workflow for characterizing an ENPP1 inhibitor.

References

- 1. What are the therapeutic applications for ENPP1 inhibitors? [synapse.patsnap.com]

- 2. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of ENPP1 in cancer pathogenesis: Mechanisms and clinical implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. mdpi.com [mdpi.com]

ENPP-1-IN-11 and its Impact on the Tumor Microenvironment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Role of ENPP1 in the Tumor Microenvironment

ENPP1 is a type II transmembrane glycoprotein that is overexpressed in various cancers and is often associated with poor prognosis.[1][6][7] Its primary functions within the TME are twofold:

-

Inhibition of the cGAS-STING Pathway: Cytosolic DNA from cancer cells is detected by cyclic GMP-AMP synthase (cGAS), which then synthesizes 2'3'-cGAMP.[8][9] Extracellular 2'3'-cGAMP can be taken up by immune cells, activating the STING pathway and leading to the production of type I interferons and other pro-inflammatory cytokines that are crucial for an effective anti-tumor immune response.[3][10][11] ENPP1, located on the cell surface, hydrolyzes extracellular 2'3'-cGAMP, thereby preventing this activation and allowing tumors to evade immune surveillance.[2][3][8]

ENPP-1-IN-11 and Other ENPP1 Inhibitors: Quantitative Data

Table 1: In Vitro Potency of Selected ENPP1 Inhibitors

| Inhibitor | Target | IC50 (nM) | Assay Conditions | Reference |

| This compound | ENPP1 | 259.0 (for 2',3'-cGAMP) | Enzymatic Assay | [13] |

| 1328.0 (for ATP) | ||||

| Enpp-1-IN-13 | ENPP1 | 1,290 | Not Specified | [14] |

| ENPP3 | 20,200 | |||

| Enpp-1-IN-20 | ENPP1 | 0.09 | Enzymatic Assay | [15] |

| 8.8 | Cell-based Assay | [15] | ||

| ISM5939 | ENPP1 | 0.63 (for 2',3'-cGAMP) | Enzymatic Assay (pH 7.4) | [13] |

| 9.28 (for ATP) | ||||

| RBS2418 | ENPP1 | 0.14 (Ki, for cGAMP) | Enzymatic Assay | [16] |

| 0.13 (Ki, for ATP) | ||||

| STF-1623 | ENPP1 | Not specified | Binds tightly with slow dissociation | [6][8][17] |

| AVA-NP-695 | ENPP1 | Potent (specific value not provided) | Enzymatic Assay | [18][19] |

| SR-8314 | ENPP1 | 79 (Ki) | Not Specified | [12] |

Table 2: In Vivo Efficacy of Selected ENPP1 Inhibitors

| Inhibitor | Cancer Model | Dosing & Schedule | Key Findings | Reference |

| ISM5939 | CT26 & MC38 syngeneic models | Not specified | Strong anti-tumor activity and robust tumor regression in combination with immune checkpoint inhibition. | [20] |

| STF-1623 | Breast, pancreatic, colorectal, and glioblastoma mouse models | Not specified | Suppressed tumor growth with no observed side effects. Synergizes with anti-PD-L1. | [2][6][17][21] |

| AVA-NP-695 | 4T1 breast cancer syngeneic model | Not specified | Superior tumor growth inhibition and reduced metastasis compared to Olaparib and anti-PD-1. | [19] |

| Unnamed ENPP1 inhibitor prodrug | Pan02 pancreatic ductal carcinoma syngeneic model | Not specified | 11% Tumor Growth Inhibition (TGI) as monotherapy; 51% TGI in combination with radiation. | [22] |

Experimental Protocols

ENPP1 Enzymatic Inhibition Assay

This protocol outlines a general method to determine the in vitro potency of an ENPP1 inhibitor.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against ENPP1 enzymatic activity.

Materials:

-

Recombinant human ENPP1 enzyme

-

Substrate: 2'3'-cGAMP or ATP

-

Assay Buffer: e.g., 50 mM Tris pH 9.5, 250 mM NaCl, 0.5 mM CaCl2, 1 µM ZnCl2[18]

-

Test compound (e.g., this compound) at various concentrations

-

Detection reagent (e.g., Transcreener® AMP²/GMP² Assay Kit, which detects AMP/GMP production via fluorescence polarization)[23][24]

-

384-well microplates

-

Plate reader

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In a 384-well plate, add the assay buffer.

-

Add a small volume of the diluted test compound to the wells.

-

Add the ENPP1 enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.

-

Initiate the enzymatic reaction by adding the substrate (2'3'-cGAMP or ATP).

-

Incubate the reaction for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 37°C).

-

Stop the reaction by adding a stop buffer containing EDTA.

-

Add the detection reagents (e.g., AMP²/GMP² antibody and tracer) and incubate as per the manufacturer's instructions.

-

Read the fluorescence polarization on a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell-Based STING Activation Assay

This protocol describes a method to assess the ability of an ENPP1 inhibitor to enhance STING signaling in a cellular context.

Objective: To measure the induction of STING-dependent downstream signaling (e.g., IFN-β production) in the presence of an ENPP1 inhibitor and a STING agonist.

Materials:

-

A cell line that expresses cGAS and STING (e.g., THP-1 monocytes, mouse embryonic fibroblasts)[11][25]

-

STING agonist (e.g., 2'3'-cGAMP)

-

Test ENPP1 inhibitor

-

Cell culture medium and supplements

-

96-well cell culture plates

-

Reagents for quantifying IFN-β (e.g., ELISA kit or RT-qPCR primers)

-

Lysis buffer (for RT-qPCR)

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the ENPP1 inhibitor for a pre-determined time (e.g., 1 hour).

-

Add the STING agonist (2'3'-cGAMP) to the wells.

-

Incubate the cells for a specified period to allow for STING activation and IFN-β production (e.g., 6-24 hours).

-

For ELISA: Collect the cell culture supernatant. Perform an ELISA for IFN-β according to the manufacturer's protocol.

-

For RT-qPCR: Lyse the cells and extract total RNA. Synthesize cDNA and perform quantitative PCR using primers for IFN-β and a housekeeping gene.

-

Analyze the data to determine the fold-increase in IFN-β production in the presence of the ENPP1 inhibitor compared to the agonist-only control.

Murine Syngeneic Tumor Model

This protocol provides a general framework for evaluating the in vivo anti-tumor efficacy of an ENPP1 inhibitor.

Objective: To assess the effect of an ENPP1 inhibitor on tumor growth and the tumor microenvironment in an immunocompetent mouse model.

Materials:

-

Syngeneic mouse strain (e.g., BALB/c or C57BL/6)

-

Syngeneic tumor cell line (e.g., 4T1 breast cancer, CT26 colon cancer)[18][20]

-

Test ENPP1 inhibitor formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

-

Equipment for animal dosing (e.g., oral gavage needles, syringes)

-

Materials for tissue collection and processing for downstream analysis (e.g., flow cytometry, immunohistochemistry)

Procedure:

-

Implant a known number of tumor cells subcutaneously or orthotopically into the mice.

-

Allow the tumors to reach a palpable size (e.g., 50-100 mm³).

-

Randomize the mice into treatment groups (e.g., vehicle, ENPP1 inhibitor, combination therapy).

-

Administer the ENPP1 inhibitor and control treatments according to the desired dosing schedule (e.g., daily oral gavage).

-

Measure tumor volume with calipers at regular intervals (e.g., every 2-3 days).

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors.

-

A portion of the tumor can be used for:

-

Immunohistochemistry: To visualize immune cell infiltration.

-

Flow Cytometry: To quantify different immune cell populations (e.g., CD8+ T cells, NK cells, myeloid-derived suppressor cells).

-

Gene Expression Analysis: To assess changes in immune-related gene expression.

-

-

Analyze the tumor growth data to determine the percent tumor growth inhibition.

-

Analyze the data from the tumor microenvironment to understand the mechanism of action.

Signaling Pathways and Experimental Workflows

Caption: The ENPP1-STING signaling pathway in the tumor microenvironment.

Caption: Mechanism of ENPP1 in creating an immunosuppressive tumor microenvironment.

Caption: General experimental workflow for evaluating ENPP1 inhibitors.

Conclusion

ENPP1 is a compelling target for cancer immunotherapy due to its dual role in suppressing the cGAS-STING pathway and promoting an adenosine-rich immunosuppressive tumor microenvironment. The development of potent and selective ENPP1 inhibitors, such as this compound and others, holds significant promise for "re-awakening" the innate immune system to fight cancer. The preclinical data for this class of inhibitors demonstrates their potential to not only inhibit tumor growth as monotherapies but also to synergize with other cancer treatments like checkpoint blockade and radiotherapy. Further clinical investigation of ENPP1 inhibitors is warranted to translate these promising preclinical findings into effective therapies for patients with a wide range of solid tumors.

References

- 1. medindia.net [medindia.net]

- 2. news-medical.net [news-medical.net]

- 3. IND clearance from FDA for ISM5939, an oral ENPP1 inhibitor treating solid tumours - ecancer [ecancer.org]

- 4. communities.springernature.com [communities.springernature.com]

- 5. ENPP1 is an innate immune checkpoint of the anticancer cGAMP-STING pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New Drug Candidate STF-1623 Activates Innate Immunity in Solid Tumors · VXB US [vxbus.com]

- 7. pnas.org [pnas.org]

- 8. ENPP1 inhibitor with ultralong drug-target residence time as an innate immune checkpoint blockade cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Role of ENPP1 in cancer pathogenesis: Mechanisms and clinical implications (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vitro STING Activation with the cGAMP-STINGΔTM Signaling Complex [bio-protocol.org]

- 12. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Insilico Medicine Develops AI-Designed ENPP1 Inhibitor ISM5939 for Cancer Immunotherapy [trial.medpath.com]

- 14. Enpp-1-IN-13 - TargetMol Chemicals Inc [bioscience.co.uk]

- 15. medchemexpress.com [medchemexpress.com]

- 16. researchgate.net [researchgate.net]

- 17. ENPP1 inhibitor with ultralong drug-target residence time as an innate immune checkpoint blockade cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. AVA-NP-695 Selectively Inhibits ENPP1 to Activate STING Pathway and Abrogate Tumor Metastasis in 4T1 Breast Cancer Syngeneic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 19. AVA-NP-695 Selectively Inhibits ENPP1 to Activate STING Pathway and Abrogate Tumor Metastasis in 4T1 Breast Cancer Syngeneic Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ENPP1 | Insilico Medicine [insilico.com]

- 21. bioengineer.org [bioengineer.org]

- 22. Novel prodrug of potent ENPP1 inhibitor shows synergistic effect in combination with radiotherapy | BioWorld [bioworld.com]

- 23. bellbrooklabs.com [bellbrooklabs.com]

- 24. researchgate.net [researchgate.net]

- 25. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of ISM5939: An In-Depth Technical Guide to a Novel ENPP1 Inhibitor

Executive Summary: Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical checkpoint in cancer immunotherapy. By degrading the immune signaling molecule 2'3'-cyclic GMP-AMP (2'3'-cGAMP), ENPP1 suppresses the STING (Stimulator of Interferon Genes) pathway, a key driver of innate anti-tumor immunity. This technical guide provides a comprehensive overview of the preclinical data for ISM5939, a potent and orally bioavailable small molecule inhibitor of ENPP1 developed by Insilico Medicine. The information presented herein is intended for researchers, scientists, and drug development professionals, summarizing key in vitro and in vivo data, outlining detailed experimental methodologies, and visualizing the underlying biological pathways and experimental workflows.

Introduction to ENPP1 and ISM5939

ENPP1 is a type II transmembrane glycoprotein that hydrolyzes extracellular ATP and 2'3'-cGAMP.[1][2] In the tumor microenvironment, the degradation of 2'3'-cGAMP by ENPP1 dampens the cGAS-STING pathway, thereby inhibiting the production of type I interferons and subsequent anti-tumor T-cell responses.[3][4] Elevated ENPP1 expression is associated with metastasis and poor prognosis in various cancer types.[5][6] Therefore, inhibiting ENPP1 is a promising therapeutic strategy to restore STING-mediated anti-tumor immunity.

ISM5939 is a novel, orally available ENPP1 inhibitor with a distinct molecular structure, designed with the assistance of generative Artificial Intelligence.[5] It has been nominated as a preclinical candidate for cancer immunotherapy and has received Investigational New Drug (IND) clearance from the FDA for the treatment of solid tumors.[7][8] Preclinical studies have demonstrated its robust anti-tumor efficacy, favorable safety profile, and promising pharmacokinetic properties.[3][8]

Quantitative Preclinical Data for ISM5939

The following tables summarize the key quantitative data from preclinical evaluations of ISM5939.

Table 1: In Vitro and Cellular Activity of ISM5939

| Parameter | Value | Cell Line/Assay Condition | Reference |

| Enzymatic IC50 | 0.63 nM | Against 2',3'-cGAMP degradation | [1][9] |

| Enzymatic IC50 | 9.28 nM | Against ATP hydrolysis | [9] |

| Cellular EC50 | 330 nM | MDA-MB-231 (triple-negative breast cancer) | [1] |

| Selectivity | >15,000-fold vs ENPP2 | Enzymatic assay | [9] |

| Selectivity | >3,400-fold vs ENPP3 | Enzymatic assay | [9] |

Table 2: In Vivo Efficacy of ISM5939 in Syngeneic Mouse Models

| Tumor Model | Treatment | Dosing | Tumor Growth Inhibition (TGI) | Reference |

| MC38 (Colorectal) | ISM5939 Monotherapy | 30 mg/kg, p.o. BID | 67% | [1][10][11] |

| MC38 (Colorectal) | ISM5939 + anti-PD-L1 | 30 mg/kg, p.o. BID | 96% (vs 53% for anti-PD-L1 alone) | [1] |

| MC38 (Colorectal) | ISM5939 + anti-PD-1 | 30 mg/kg, p.o. BID | 68% (vs 28% for anti-PD-1 alone) | [1] |

Table 3: Preclinical Safety and Pharmacokinetic Profile of ISM5939

| Study Type | Species | Dose | Observations | Reference |

| 28-Day GLP Toxicity | Rat | Up to 150 mg/kg/day | Well-tolerated, no severe adverse changes | [9] |

| 28-Day GLP Toxicity | Dog | Up to 30 mg/kg/day | Well-tolerated, no severe adverse changes | [9] |

| ADME Properties | - | - | Favorable ADME properties | [1] |

| Safety Panel | - | 10 µM | No obvious agonistic or antagonistic effects on 44 selected targets | [1] |

Signaling Pathway and Experimental Workflow Visualizations

ENPP1-STING Signaling Pathway

The following diagram illustrates the mechanism of action of ISM5939 in the context of the ENPP1-STING signaling pathway.

Caption: Mechanism of ISM5939 in the ENPP1-STING pathway.

Preclinical Evaluation Workflow for an ENPP1 Inhibitor

This diagram outlines a typical experimental workflow for the preclinical assessment of a novel ENPP1 inhibitor like ISM5939.

Caption: A typical preclinical workflow for an ENPP1 inhibitor.

Experimental Protocols

The following are representative, detailed methodologies for the key experiments cited in the preclinical evaluation of ENPP1 inhibitors.

ENPP1 Enzymatic Inhibition Assay (Fluorescence-Based)

This protocol is adapted from commercially available ENPP1 inhibitor screening kits.

Objective: To determine the in vitro potency (IC50) of a test compound against recombinant human ENPP1.

Materials:

-

Recombinant human ENPP1 enzyme

-

ENPP1 Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.5)

-

Fluorescent ENPP1 Substrate (e.g., TG-mAMP)

-

Test compound (e.g., ISM5939) and positive control inhibitor

-

DMSO for compound dilution

-

Black, low-volume 384-well assay plates

-

Fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm)

Procedure:

-

Reagent Preparation:

-

Prepare a 1X ENPP1 Assay Buffer by diluting a 10X stock with ultrapure water.

-

Dilute the ENPP1 enzyme to the desired working concentration (e.g., 2X final concentration) in 1X Assay Buffer.

-

Dilute the fluorescent substrate to its working concentration (e.g., 2X final concentration) in 1X Assay Buffer.

-

Prepare a serial dilution of the test compound in DMSO, then dilute into 1X Assay Buffer to a 4X final concentration.

-

-

Assay Protocol:

-

Add 10 µL of 1X Assay Buffer to all wells.

-

Add 5 µL of the diluted test compound or control to the appropriate wells.

-

Add 5 µL of the diluted ENPP1 enzyme to initiate the reaction.

-

Incubate the plate at room temperature, protected from light, for a specified time (e.g., 60 minutes).

-

Measure the fluorescence intensity using a plate reader.

-

-

Data Analysis:

-

Subtract the background fluorescence (wells with no enzyme).

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control (DMSO).

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cellular 2'3'-cGAMP ELISA Assay

This protocol is based on commercially available 2'3'-cGAMP ELISA kits.

Objective: To measure the ability of an ENPP1 inhibitor to prevent the degradation of 2'3'-cGAMP in a cellular context.

Materials:

-

Cancer cell line expressing ENPP1 (e.g., MDA-MB-231)

-

Cell culture medium and supplements

-

Test compound (e.g., ISM5939)

-

Cell lysis buffer

-

2'3'-cGAMP Competitive ELISA Kit (containing 2'3'-cGAMP standard, antibody, HRP conjugate, and substrate)

-

Microplate reader capable of measuring absorbance at 450 nm

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a predetermined time.

-

-

Sample Preparation:

-

After treatment, lyse the cells according to the ELISA kit manufacturer's instructions.

-

Centrifuge the lysates to pellet cellular debris and collect the supernatant.

-

-

ELISA Protocol:

-

Add standards and diluted cell lysate samples to the wells of the antibody-coated microplate.

-

Add the 2'3'-cGAMP-HRP conjugate and the 2'3'-cGAMP antibody to each well.

-

Incubate the plate for 2 hours at room temperature with shaking.

-

Wash the plate multiple times with the provided wash buffer to remove unbound reagents.

-

Add the TMB substrate and incubate for 30 minutes.

-

Add the stop solution and measure the absorbance at 450 nm.

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Calculate the concentration of 2'3'-cGAMP in the cell lysates by interpolating from the standard curve.

-

Determine the EC50 value, the concentration of the compound that results in a 50% increase in 2'3'-cGAMP levels.

-

In Vivo Syngeneic Mouse Model for Efficacy Studies

This protocol provides a general framework for evaluating the anti-tumor efficacy of an ENPP1 inhibitor in an immunocompetent mouse model.

Objective: To assess the in vivo anti-tumor activity of an ENPP1 inhibitor, alone and in combination with checkpoint blockade.

Materials:

-

Syngeneic mouse strain (e.g., C57BL/6 for MC38 tumors)

-

Murine colorectal cancer cells (e.g., MC38)

-

Matrigel®

-

Test compound (e.g., ISM5939) formulated for oral gavage

-

Checkpoint inhibitor antibody (e.g., anti-PD-1 or anti-PD-L1)

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation:

-

Harvest MC38 cells and resuspend them in a 1:1 mixture of PBS and Matrigel®.

-

Subcutaneously inject the cell suspension (e.g., 1 x 10^6 cells) into the flank of the mice.

-

-

Treatment:

-

Monitor tumor growth until tumors reach a predetermined size (e.g., ~100-150 mm³).

-

Randomize the mice into treatment groups (e.g., vehicle, ISM5939 alone, checkpoint inhibitor alone, combination).

-

Administer ISM5939 via oral gavage at the specified dose and schedule (e.g., 30 mg/kg, twice daily).

-

Administer the checkpoint inhibitor via intraperitoneal injection as required.

-

-

Monitoring and Endpoint:

-

Measure tumor volume with calipers two to three times per week.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

The study is typically terminated when tumors in the control group reach a maximum allowed size.

-

At the end of the study, excise and weigh the tumors.

-

-

Data Analysis:

-

Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control group.

-

Analyze the statistical significance of the differences in tumor volume and weight between the groups.

-

Conclusion

The preclinical data for ISM5939 strongly support its development as a novel cancer immunotherapy agent. Its high potency and selectivity for ENPP1, coupled with its oral bioavailability and favorable safety profile, make it a promising candidate for clinical investigation. The in vivo studies demonstrating significant single-agent activity and synergistic effects with checkpoint inhibitors highlight its potential to enhance anti-tumor immunity in a range of solid tumors. The detailed protocols and workflow provided in this guide offer a comprehensive resource for researchers in the field of immuno-oncology and drug development.

References

- 1. Protocol for Monitoring DNA-Triggered cGAS/STING Signaling in Mammalian Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. New activity assays for ENPP1 with physiological substrates ATP and ADP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. interchim.fr [interchim.fr]

- 5. meliordiscovery.com [meliordiscovery.com]

- 6. researchgate.net [researchgate.net]

- 7. Protocol to study the immune profile of syngeneic mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. arborassays.com [arborassays.com]

- 9. academic.oup.com [academic.oup.com]

- 10. bellbrooklabs.com [bellbrooklabs.com]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for ENPP-1-IN-11 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a transmembrane glycoprotein that plays a critical role in regulating extracellular nucleotide metabolism. It functions by hydrolyzing ATP to generate AMP and inorganic pyrophosphate (PPi). Recently, ENPP1 has gained significant attention as a key negative regulator of the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway.[1][2] The cGAS-STING pathway is a crucial component of the innate immune system, detecting cytosolic DNA and initiating an immune response through the production of type I interferons and other pro-inflammatory cytokines.

ENPP1 negatively modulates this pathway by hydrolyzing the STING agonist, cyclic GMP-AMP (2’3’-cGAMP), thereby dampening the anti-tumor immune response.[1] Elevated expression of ENPP1 has been observed in various cancers and is associated with poor prognosis.[3] Consequently, the inhibition of ENPP1 has emerged as a promising therapeutic strategy for cancer immunotherapy, aiming to restore and enhance the cGAS-STING-mediated anti-tumor immunity.

ENPP-1-IN-11 (also referred to as compound 23) is a potent and selective small molecule inhibitor of ENPP1.[4] These application notes provide detailed experimental protocols for the use of this compound in cell culture, including methods for evaluating its enzymatic inhibition and its effects on cancer cells.

Mechanism of Action: ENPP1 in the cGAS-STING Pathway

The following diagram illustrates the role of ENPP1 in the cGAS-STING signaling pathway and the mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo efficacy data for this compound.

Table 1: In Vitro ENPP1 Inhibition

| Compound | Target | Ki (nM) |

| This compound | ENPP1 | 45 |

| Data from Gangar M, et al. Bioorg Chem. 2022.[4] |

Table 2: In Vivo Anti-Tumor Efficacy of an ENPP1 Inhibitor

| Treatment Group | Tumor Growth Inhibition (%) |

| Vehicle | - |

| ENPP1 Inhibitor | 11 |

| Radiation | - |

| ENPP1 Inhibitor + Radiation | 51 |

| Data from a study on a novel ENPP1 inhibitor in a Pan02 syngeneic mouse model, demonstrating the synergistic effect with radiotherapy.[5] While this data is not for this compound specifically, it is representative of the expected in vivo activity of potent ENPP1 inhibitors. |

Experimental Protocols

In Vitro ENPP1 Enzyme Inhibition Assay

This protocol describes a biochemical assay to determine the inhibitory activity of this compound against recombinant ENPP1 enzyme.

Materials:

-

Recombinant human ENPP1

-

This compound

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM KCl, 1 mM MgCl2, 0.1% BSA

-

Substrate: p-Nitrophenyl-5’-thymidine monophosphate (p-Nph-5’-TMP)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Serially dilute this compound in Assay Buffer to achieve a range of desired concentrations.

-

In a 96-well plate, add 10 µL of the diluted this compound solutions to the respective wells. For the control (no inhibitor) and blank (no enzyme) wells, add 10 µL of Assay Buffer with the corresponding DMSO concentration.

-

Add 80 µL of recombinant ENPP1 solution (at a final concentration of 100 pM) to each well, except for the blank wells.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the enzymatic reaction by adding 10 µL of the substrate p-Nph-5’-TMP (at a final concentration equivalent to its Km value) to all wells.

-

Incubate the plate at 37°C for 60 minutes.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Workflow Diagram:

Cell-Based ENPP1 Activity Assay

This protocol outlines a method to measure the activity of ENPP1 in live cells and assess the inhibitory effect of this compound. This protocol is adapted from commercially available kits and published studies.

Materials:

-

A549 human lung carcinoma cells (or other cell line of interest)[6]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

ENPP1/ENPP3 Cell-Based Assay Kit (e.g., from Cayman Chemical, Item No. 702080) or similar fluorogenic substrate-based assay

-

Black, clear-bottom 96-well cell culture plates

-

Fluorescence microplate reader

Procedure:

-

Seed A549 cells in a black, clear-bottom 96-well plate at a density of 5 x 104 cells/well and culture overnight.

-

The next day, remove the culture medium and wash the cells once with the provided assay buffer.

-

Prepare different concentrations of this compound in the assay buffer.

-

Add 90 µL of the this compound solutions to the corresponding wells. For the control wells, add 90 µL of assay buffer with the vehicle (DMSO).

-

Incubate the plate at 37°C for 30 minutes.

-

Initiate the reaction by adding 10 µL of the fluorogenic ENPP1 substrate to each well.

-

Immediately measure the fluorescence at an excitation of ~485 nm and an emission of ~520 nm every 5 minutes for 60-120 minutes at 37°C.

-

Determine the rate of the reaction (slope of the linear portion of the fluorescence vs. time curve).

-

Calculate the percentage of ENPP1 inhibition at different concentrations of this compound and determine the cellular IC50 value.

Cell Viability Assay (MTT Assay)

This protocol is to assess the cytotoxic effect of this compound on cancer cells.

Materials:

-

A549/CDDP (cisplatin-resistant) or other cancer cell lines[6]

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 103 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 24-72 hours. Include untreated and vehicle-treated controls.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value if applicable. A study using a similar compound on A549/CDDP cells used a concentration of 1.25 µM in combination with cisplatin.[6]

Workflow Diagram:

Conclusion

This compound is a valuable research tool for investigating the role of ENPP1 in the cGAS-STING pathway and its potential as a target for cancer immunotherapy. The provided protocols offer a starting point for in vitro characterization of this inhibitor. Researchers should optimize these protocols for their specific cell lines and experimental conditions. The data suggests that inhibition of ENPP1 can enhance anti-tumor immunity, particularly in combination with other cancer therapies like radiation.

References

- 1. tandfonline.com [tandfonline.com]

- 2. mdpi.com [mdpi.com]

- 3. Induction of A549 Nonsmall-Cell Lung Cancer Cells Proliferation by Photoreleased Nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Development of a High-Throughput Assay to Identify Inhibitors of ENPP1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for EN-PP1-IN-11 in In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) is a key enzyme that negatively regulates the cGAS-STING (cyclic GMP-AMP synthase - stimulator of interferon genes) pathway.[1][2] By hydrolyzing the second messenger cyclic GMP-AMP (cGAMP), ENPP1 dampens the innate immune response that is critical for anti-tumor immunity.[1][2] Inhibition of ENPP1 has emerged as a promising strategy in cancer immunotherapy to enhance the body's natural defenses against tumors.[3] ENPP1-IN-11 is a potent inhibitor of ENPP1 with a Ki value of 45 nM.[1] These application notes provide detailed protocols for the use of ENPP1-IN-11 in in vivo mouse models to study its pharmacokinetic properties and anti-tumor efficacy.

Mechanism of Action

ENPP1 is a transmembrane glycoprotein that hydrolyzes extracellular ATP and cGAMP.[4] In the tumor microenvironment, cancer cells can release cGAMP, which acts as a "danger signal" to activate the STING pathway in adjacent immune cells, leading to the production of type I interferons and subsequent activation of an anti-tumor immune response.[3] ENPP1 on the surface of tumor cells or other cells in the tumor microenvironment degrades cGAMP, thereby suppressing this immune activation.[1][2] ENPP1-IN-11, by inhibiting ENPP1, prevents the degradation of cGAMP, leading to a more robust STING-mediated anti-tumor immune response.[1]

Data Presentation

Table 1: In Vitro and In Vivo Properties of Selected ENPP1 Inhibitors

| Compound | Ki (nM) | In Vivo Model | Dosing | Key Findings | Reference |

| ENPP1-IN-11 | 45 | BALB/c mice | 10 mg/kg (PO), 1 mg/kg (IV) | Favorable pharmacokinetic profile | [1] |

| ISM5939 | 0.63 (IC50) | MC-38 syngeneic model | 30 mg/kg (PO, BID) | 67% Tumor Growth Inhibition (TGI) as monotherapy | [5] |

| RBS2418 | 0.14 (cGAMP), 0.13 (ATP) | Hepa1-6 and GL261-luc syngeneic models | Not specified | Significant tumor growth reduction and increased survival | [6] |

| AVA-NP-695 | Not specified | 4T1 syngeneic model | Not specified | Superior tumor growth inhibition and reduced metastasis | [7] |

| STF-1623 | Not specified | Multiple cancer models | Not specified | Effective in suppressing tumors in various mouse models | [8] |

Table 2: Pharmacokinetic Parameters of ENPP1-IN-11 in Female BALB/c Mice

| Parameter | Oral Administration (10 mg/kg) | Intravenous Administration (1 mg/kg) |

| Tmax (h) | 1.2 | - |

| Cmax (ng/mL) | 185 | 258 |

| AUC (0-t) (ngh/mL) | 754 | 243 |

| AUC (0-inf) (ngh/mL) | 758 | 244 |

| T1/2 (h) | 2.9 | 1.8 |

| CL (mL/min/kg) | - | 68.3 |

(Data sourced from MedChemExpress and is for reference only)[1]

Experimental Protocols

Protocol 1: Preparation of ENPP1-IN-11 Formulation for In Vivo Administration

This protocol provides a general guideline for formulating ENPP1-IN-11 for oral (PO) and intravenous (IV) administration based on common practices for small molecule inhibitors. It is crucial to first determine the solubility of the specific batch of ENPP1-IN-11 being used.

Materials:

-

ENPP1-IN-11 powder

-

Vehicle for oral administration: 0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) in sterile water

-

Vehicle for intravenous administration: 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile saline

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

-

Sterile syringes and needles

Procedure:

For Oral Administration (Homogeneous Suspension):

-

Weigh the required amount of ENPP1-IN-11 powder based on the desired concentration and the number of animals to be dosed.

-

In a sterile tube, add the ENPP1-IN-11 powder.

-

Add the 0.5% CMC-Na solution to the tube.

-

Vortex the mixture vigorously for 5-10 minutes to ensure a uniform suspension. If needed, sonicate for short intervals to aid in dispersion.

-

Visually inspect the suspension for homogeneity before each administration.

For Intravenous Administration (Clear Solution):

-

Prepare a stock solution of ENPP1-IN-11 in DMSO.

-

In a sterile tube, add the required volume of the DMSO stock solution.

-

Add PEG300 to the tube and mix thoroughly.

-

Add Tween 80 and mix until the solution is clear.

-

Finally, add the sterile saline to reach the final desired volume and concentration.

-

The final solution should be clear. If precipitation occurs, adjustments to the vehicle composition may be necessary.

Protocol 2: Pharmacokinetic Study of ENPP1-IN-11 in Mice

Objective: To determine the pharmacokinetic profile of ENPP1-IN-11 following oral and intravenous administration in mice.

Animals:

-

Female BALB/c mice, 8-10 weeks old.

Procedure:

-

Acclimate the mice for at least one week before the experiment.

-

Divide the mice into two groups for oral and intravenous administration.

-

For the oral administration group, administer ENPP1-IN-11 at a dose of 10 mg/kg via oral gavage.

-

For the intravenous administration group, inject ENPP1-IN-11 at a dose of 1 mg/kg via the tail vein.

-

Collect blood samples (e.g., via retro-orbital bleeding or tail vein sampling) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-administration).

-

Process the blood samples to obtain plasma and store at -80°C until analysis.

-

Analyze the plasma concentrations of ENPP1-IN-11 using a validated analytical method (e.g., LC-MS/MS).

-

Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, T1/2, etc.) using appropriate software.

Protocol 3: Efficacy Study of ENPP1-IN-11 in a Syngeneic Mouse Cancer Model

Objective: To evaluate the anti-tumor efficacy of ENPP1-IN-11 in a relevant syngeneic mouse cancer model (e.g., CT26 colon carcinoma, 4T1 breast cancer, or MC38 colon adenocarcinoma).

Animals:

-

BALB/c or C57BL/6 mice (depending on the chosen syngeneic tumor model), 6-8 weeks old.

Procedure:

-

Inject tumor cells subcutaneously or orthotopically into the mice.

-

Monitor tumor growth regularly using calipers.

-

Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., vehicle control, ENPP1-IN-11 monotherapy, combination therapy with a checkpoint inhibitor).

-

Administer ENPP1-IN-11 at a predetermined dose and schedule (e.g., daily oral gavage). The dosing should be based on pharmacokinetic data to maintain plasma concentrations above the IC90.

-

Measure tumor volumes and body weights 2-3 times per week.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, immunohistochemistry for immune cell infiltration).

-

Analyze the data to determine the effect of ENPP1-IN-11 on tumor growth.

Mandatory Visualizations

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. AVA-NP-695 Selectively Inhibits ENPP1 to Activate STING Pathway and Abrogate Tumor Metastasis in 4T1 Breast Cancer Syngeneic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ENPP1 inhib News - LARVOL Sigma [sigma.larvol.com]

Application Notes and Protocols for High-Throughput Screening of ENPP-1 Inhibitors Using ENPP-1-IN-11

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing ENPP-1-IN-11 as a reference compound in high-throughput screening (HTS) assays to identify novel inhibitors of the ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1). Detailed protocols for both biochemical and cell-based assays are provided, along with data presentation tables and pathway diagrams to facilitate experimental design and data interpretation. While a specific IC50 value for this compound in a dedicated high-throughput screening campaign was not identified in the literature, a reported Ki value of 45 nM establishes it as a potent inhibitor suitable for use as a positive control.[1] The methodologies outlined below are based on established and robust HTS assays for ENPP1 inhibitors.[2][3][4][5][6]

Introduction to ENPP1

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a type II transmembrane glycoprotein that plays a crucial role in various physiological and pathological processes.[7][8] It primarily functions by hydrolyzing extracellular adenosine triphosphate (ATP) to produce adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi).[8] More recently, ENPP1 has been identified as a key negative regulator of the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway, a critical component of the innate immune system.[7][8] ENPP1 achieves this by degrading the cGAS product, cyclic GMP-AMP (cGAMP), thereby dampening the anti-tumor and anti-viral immune responses mediated by STING activation.[7][8] This central role in immune evasion has positioned ENPP1 as a promising therapeutic target for cancer immunotherapy.[9][10]

This compound: A Potent Reference Inhibitor

This compound is a potent and valuable tool compound for researchers engaged in the discovery of novel ENPP1 inhibitors. Its established potency, with a reported Ki of 45 nM, makes it an ideal positive control for HTS campaigns, enabling the validation of assay performance and the accurate assessment of the potency of screening compounds.[1]

Quantitative Data for ENPP1 Inhibitors

The following table summarizes key quantitative data for this compound and other representative ENPP1 inhibitors. This information is critical for establishing assay windows and for the comparative analysis of newly identified compounds.

| Compound | Assay Type | Parameter | Value | Reference |

| This compound | Biochemical | Ki | 45 nM | [1] |

| ENPP-1-IN-13 | Biochemical | IC50 | 1.29 µM | [11][12] |

| ENPP-1-IN-20 | Biochemical | IC50 | 0.09 nM | [13] |

| ENPP-1-IN-20 | Cell-based | IC50 | 8.8 nM | [13] |

Signaling Pathway of ENPP1 in the cGAS-STING Axis

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Development of a High-Throughput Assay to Identify Inhibitors of ENPP1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New activity assays for ENPP1 with physiological substrates ATP and ADP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. caymanchem.com [caymanchem.com]

- 7. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1 [mdpi.com]

- 9. What ENPP1 inhibitors are in clinical trials currently? [synapse.patsnap.com]

- 10. ENPP1 ectonucleotide pyrophosphatase/phosphodiesterase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Enpp-1-IN-13 - TargetMol Chemicals Inc [bioscience.co.uk]

- 13. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for ENPP-1-IN-11 Treatment in Ex Vivo Tumor Slice Cultures

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of ENPP-1-IN-11, a potent and selective inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1), in an ex vivo tumor slice culture system. This advanced preclinical model offers a physiologically relevant platform to investigate the therapeutic potential of ENPP1 inhibition in a preserved tumor microenvironment.

Introduction to ENPP1 and its Role in Cancer

Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) is a type II transmembrane glycoprotein that plays a critical role in regulating extracellular nucleotide metabolism.[1][2] In the context of cancer, ENPP1 is frequently overexpressed in various solid tumors, including breast, lung, and ovarian cancers, and its elevated expression is often associated with poor prognosis and resistance to therapy.[2][3][4]

ENPP1 exerts its pro-tumoral effects through two primary mechanisms:

-

Inhibition of the cGAS-STING Pathway: ENPP1 is the dominant hydrolase of extracellular 2'3'-cyclic GMP-AMP (cGAMP), a key signaling molecule that activates the stimulator of interferon genes (STING) pathway.[1][3][5] The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic DNA and triggers a robust anti-tumor immune response, including the production of type I interferons.[1][6] By degrading cGAMP, ENPP1 effectively acts as an innate immune checkpoint, dampening the anti-tumor immune response and allowing cancer cells to evade immune surveillance.[1][5]

-

Production of Adenosine: ENPP1 hydrolyzes ATP to produce AMP, which is subsequently converted to the immunosuppressive molecule adenosine by CD73.[7][8] Adenosine in the tumor microenvironment (TME) signals through A2A receptors on immune cells, leading to the suppression of cytotoxic T cell and natural killer (NK) cell activity and the promotion of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[4][8]

This compound: A Novel Therapeutic Strategy

This compound is a small molecule inhibitor designed to selectively target and inhibit the enzymatic activity of ENPP1. By blocking ENPP1, this compound is hypothesized to restore and enhance anti-tumor immunity by:

-

Increasing extracellular cGAMP levels: This leads to the activation of the STING pathway, promoting the infiltration and activation of cytotoxic immune cells within the TME.[1]

-

Reducing adenosine production: This alleviates the immunosuppressive effects of adenosine, further unleashing the anti-tumor immune response.

Ex Vivo Tumor Slice Cultures: A Superior Preclinical Model

Ex vivo tumor slice cultures represent a significant advancement over traditional 2D cell culture and in vivo animal models.[9][10] This technique utilizes fresh tumor tissue, which is cut into thin, viable slices that retain the native tumor architecture, cell-cell interactions, and the complex TME.[9][11] This model is therefore ideal for evaluating the efficacy of immunomodulatory agents like this compound in a patient-relevant context.

Experimental Protocols

Protocol 1: Preparation and Culture of Ex Vivo Tumor Slices

This protocol outlines the procedure for generating and culturing precision-cut tumor slices from fresh tumor tissue.

Materials:

-

Fresh tumor tissue (e.g., from patient-derived xenografts (PDXs) or surgical resections)

-

Vibrating microtome (vibratome)

-

Culture medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-Glutamine.

-

Culture inserts (e.g., Millicell)

-

6-well culture plates

-

Sterile phosphate-buffered saline (PBS)

-

Ice

Procedure:

-

Tissue Collection and Transport: Immediately place freshly resected tumor tissue in ice-cold culture medium for transport to the laboratory.

-